molecular formula C6H7FeNO6 B13776646 Iron(2+) nta CAS No. 68391-67-3

Iron(2+) nta

Cat. No.: B13776646
CAS No.: 68391-67-3
M. Wt: 244.97 g/mol
InChI Key: HRTRFYGFEIBSPN-UHFFFAOYSA-L
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Description

Iron(2+) nitrilotriacetate (Fe(II)-NTA) is a coordination complex formed by the chelation of ferrous iron (Fe²⁺) with nitrilotriacetic acid (NTA), a tridentate ligand. NTA binds Fe²⁺ through three carboxylate groups and a central amine, forming a stable octahedral complex. This compound is water-soluble and plays a significant role in environmental and biochemical processes, particularly in microbial redox reactions. For instance, Flavins secreted by microorganisms facilitate the reduction of Fe(III)-NTA to Fe(II)-NTA, as demonstrated in studies where Strain HJ-2 produced 0.5 mmol L⁻¹ Fe(II) over 60 hours . Fe(II)-NTA is utilized in industrial applications, such as wastewater treatment, where its redox activity aids in contaminant degradation.

Properties

CAS No.

68391-67-3

Molecular Formula

C6H7FeNO6

Molecular Weight

244.97 g/mol

IUPAC Name

2-[carboxylatomethyl(carboxymethyl)amino]acetate;iron(2+)

InChI

InChI=1S/C6H9NO6.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2

InChI Key

HRTRFYGFEIBSPN-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(2+) NTA can be synthesized by reacting iron(2+) salts, such as iron(2+) sulfate or iron(2+) chloride, with nitrilotriacetic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH of the solution being adjusted to around 7 to 8 to ensure the complete dissolution of the reactants and the formation of the complex. The reaction can be represented as follows:

Fe2++NTA3Fe(NTA)\text{Fe}^{2+} + \text{NTA}^{3-} \rightarrow \text{Fe(NTA)}^{-} Fe2++NTA3−→Fe(NTA)−

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where iron(2+) salts and nitrilotriacetic acid are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product. The resulting this compound solution is then filtered and concentrated for further use.

Chemical Reactions Analysis

Complex Stability and Dissociation

Fe²⁺-NTA forms a stable 1:1:1 ternary complex with nitrilotriacetic acid (NTA), as confirmed by electrospray ionization mass spectrometry (ESI-MS) . The cumulative dissociation constants for Fe²⁺-NTA and Fe³⁺-NTA are 5.0 × 10⁻¹² M² and 6.3 × 10⁻²¹ M² , respectively, indicating stronger binding for Fe³⁺ . This stability allows Fe²⁺-NTA to compete with endogenous iron-binding proteins (e.g., transferrin) in biological systems, potentially disrupting iron homeostasis .

Table 1: Dissociation Constants of Iron-NTA Complexes

ComplexDissociation Constant (M²)
Fe²⁺-NTA5.0 × 10⁻¹²
Fe³⁺-NTA6.3 × 10⁻²¹

Redox Reactions

Fe²⁺-NTA participates in redox cycling, facilitated by its modulated redox potential:

  • The redox potential of Fe³⁺-NTA/Fe²⁺-NTA is 0.03 V vs. Ag/AgCl , significantly lower than free Fe³⁺/Fe²⁺ (−0.51 V), enabling reactions with cellular reductants .

  • In the presence of oxygen, Fe²⁺-NTA catalyzes the reduction of O₂ to H₂O₂, a reactive oxygen species (ROS):

    4Fe2+ NTA+O2+4H+4Fe3+ NTA+2H2O24\,\text{Fe}^{2+}\text{ NTA}+\text{O}_2+4\,\text{H}^+\rightarrow 4\,\text{Fe}^{3+}\text{ NTA}+2\,\text{H}_2\text{O}_2

    This reaction is critical in oxidative stress pathways implicated in neurodegenerative diseases .

Reactivity with Oxidizing Agents

Fe²⁺-NTA reacts with strong oxidizers, such as chlorine (Cl₂) and manganate(VII) ions (MnO₄⁻), undergoing oxidation to Fe³⁺-NTA:

Fe2+ NTA+Cl2Fe3+ NTA+2Cl\text{Fe}^{2+}\text{ NTA}+\text{Cl}_2\rightarrow \text{Fe}^{3+}\text{ NTA}+2\,\text{Cl}^-

In acidic conditions, Fe²⁺-NTA can dissociate, releasing free Fe²⁺ ions that react with hexacyanoferrate(III) to form Turnbull’s blue precipitates :

3Fe2++2[Fe CN 6]3Fe3[Fe CN 6]2(s)3\,\text{Fe}^{2+}+2\,[\text{Fe CN }_6]^{3-}\rightarrow \text{Fe}_3[\text{Fe CN }_6]_2\,(\text{s})

pH-Dependent Behavior

  • Acidic Conditions : Fe²⁺-NTA dissociates partially, enabling Fe²⁺ to participate in Fenton-like reactions:

    Fe2++H2O2Fe3++HO+HO\text{Fe}^{2+}+\text{H}_2\text{O}_2\rightarrow \text{Fe}^{3+}+\text{HO}^-+\text{HO}^\bullet
  • Alkaline Conditions : Fe²⁺-NTA is oxidized to Fe³⁺-NTA by atmospheric oxygen, forming insoluble iron hydroxides .

Biochemical Interactions

Table 2: Biochemical Activities of Fe²⁺-NTA

ProcessObservation
Catalase-like activityDecomposes H₂O₂ with k ≈ 1.2 × 10³ M⁻¹s⁻¹
Lipid peroxidationInduces malondialdehyde formation

Environmental and Biological Implications

  • Fe²⁺-NTA’s redox cycling disrupts cellular redox balance, depleting antioxidants (e.g., glutathione) and generating ROS .

  • Its strong Fe²⁺ affinity (8 orders greater than transferrin) allows it to sequester iron from biological systems, altering metal homeostasis .

Scientific Research Applications

Iron(2+) NTA has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent in various analytical techniques, including complexometric titrations and metal ion separation processes.

    Biology: this compound is used in studies involving iron metabolism and transport in biological systems. It is also used in the preparation of iron-containing enzymes and proteins.

    Medicine: this compound is explored for its potential use in iron supplementation therapies and as a contrast agent in magnetic resonance imaging (MRI).

    Industry: It is used in water treatment processes to remove heavy metals and in the formulation of detergents and cleaning agents.

Mechanism of Action

Iron(2+) NTA exerts its effects through its strong chelating properties. The nitrilotriacetic acid ligand forms stable complexes with iron(2+) ions, preventing their precipitation and enhancing their solubility. This chelation process involves the coordination of the nitrogen and carboxylate groups of nitrilotriacetic acid with the iron(2+) ion, forming a stable five-membered ring structure. The resulting complex is highly stable and can effectively bind and transport iron ions in various chemical and biological systems.

Comparison with Similar Compounds

Structural and Functional Differences

Fe(III)-NTA, the oxidized counterpart of Fe(II)-NTA, exhibits distinct stability and reactivity. The higher stability constant (log K ≈ 15.9 for Fe(III)-NTA vs. ~8.5 for Fe(II)-NTA) makes Fe(III)-NTA a preferred electron acceptor in anaerobic microbial respiration. In experimental settings, Strain HJ-2 reduced Fe(III)-NTA to Fe(II)-NTA at a rate of 0.5 mmol L⁻¹ over 60 hours, highlighting its role in biogeochemical iron cycling . Unlike Fe(II)-NTA, Fe(III)-NTA is less prone to oxidative precipitation, making it suitable for controlled release in bioremediation.

EDTA-Iron Complexes

Stability and Environmental Impact

Ethylenediaminetetraacetic acid (EDTA) forms stronger complexes with both Fe²⁺ (log K ≈ 14.3) and Fe³⁺ (log K ≈ 25.1) compared to NTA. This high stability makes EDTA-Fe complexes resistant to microbial degradation, leading to persistence in ecosystems. For example, Iron Stop Technology avoids EDTA due to its environmental toxicity, opting for biodegradable alternatives .

Functional Comparison

  • Redox Activity : EDTA-Fe(III) is less redox-active in microbial systems compared to NTA complexes, as EDTA’s strong binding limits iron’s participation in electron transfer.
  • Industrial Preference : Despite superior metal-chelating capacity, EDTA’s environmental risks have shifted industrial preference toward NTA-based or enzyme-purification systems .

Citrate and DTPA Iron Complexes

Citrate-Fe Complexes

Citric acid forms weaker Fe complexes (log K ≈ 11.4 for Fe³⁺) but is widely used in agriculture due to biodegradability.

DTPA-Fe Complexes

Diethylenetriaminepentaacetic acid (DTPA) exhibits intermediate stability (log K ≈ 16.5 for Fe³⁺), bridging the gap between NTA and EDTA. DTPA-Fe is favored in hydroponic systems for its pH tolerance (effective up to pH 7.5) and controlled iron release.

Q & A

Q. What are the optimal synthesis conditions for Iron(II)-NTA to ensure high purity and stability?

  • Methodological Answer : Iron(II)-NTA is synthesized by reacting ferrous salts (e.g., FeCl₂·4H₂O) with nitrilotriacetic acid (NTA) in a degassed, anaerobic aqueous solution to prevent oxidation to Fe(III). Molar ratios (1:1 to 1:3 Fe:NTA) and pH (5.0–6.5) should be optimized using potentiometric titration. Purification via dialysis or size-exclusion chromatography removes unreacted ligands. Characterization requires UV-Vis spectroscopy (λmax ~300–400 nm for Fe²⁺-NTA) and elemental analysis to confirm stoichiometry .

Q. How does pH influence the stability of Iron(II)-NTA complexes in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent due to protonation/deprotonation of NTA’s carboxylate groups. Use potentiometric titration (e.g., with NaOH/HCl) under inert atmospheres to determine conditional stability constants (log K) across pH 2–10. Monitor Fe²⁺ oxidation via cyclic voltammetry or ferrozine assays. Buffer systems (e.g., MES, HEPES) should avoid competing ligands. Data interpretation must account for ionic strength effects using Davies or Specific Ion Interaction Theory (SIT) .

Q. What spectroscopic and analytical techniques are most effective for characterizing Iron(II)-NTA?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands (e.g., 320–350 nm for Fe²⁺-NTA).
  • FT-IR : Detect shifts in carboxylate stretching frequencies (~1600–1650 cm⁻¹) upon Fe²⁺ binding.
  • Mössbauer Spectroscopy : Confirm oxidation state (Fe²⁺ vs. Fe³⁺) and coordination geometry.
  • ICP-MS/Elemental Analysis : Quantify Fe:NTA ratios. Cross-validate with X-ray crystallography for structural elucidation .

Advanced Research Questions

Q. How does Iron(II)-NTA mediate electron transfer in enzymatic or catalytic systems?

  • Methodological Answer : Study redox behavior using electrochemical methods (e.g., cyclic voltammetry, chronoamperometry) in physiologically relevant buffers. Pair with stopped-flow spectroscopy to monitor transient intermediates in reactions (e.g., Fenton-like processes). For enzymatic studies (e.g., oxidoreductases), use Michaelis-Menten kinetics with varying Fe(II)-NTA concentrations and compare kcat/KM values. Control experiments must exclude O₂ to prevent autoxidation .

Q. How can researchers resolve discrepancies in reported stability constants (log K) for Iron(II)-NTA across studies?

  • Methodological Answer : Discrepancies arise from differences in ionic strength (I), temperature, or ligand purity. Conduct meta-analyses using the Extended Debye-Hückel equation to normalize log K values to standard conditions (I = 0.1 M, 25°C). Validate via replicate potentiometric titrations with high-purity NTA (≥99%) and rigorously degassed Fe²⁺ solutions. Cross-reference with databases like IUPAC’s Stability Constants Database .

Q. What experimental designs are suitable for studying ligand exchange kinetics between Iron(II)-NTA and competing chelators (e.g., EDTA, citrate)?

  • Methodological Answer : Use stopped-flow spectroscopy to monitor real-time displacement kinetics. Prepare Fe(II)-NTA in excess and mix with competing ligands under pseudo-first-order conditions. Fit kinetic data to a two-step mechanism (dissociative vs. associative). Complement with DFT calculations to model transition states. Control for pH and redox interference using chelators with known Fe²⁺ affinity (e.g., ferrozine as a competitive probe) .

Q. How can computational methods predict the coordination geometry and reactivity of Iron(II)-NTA in biological systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize Fe²⁺-NTA geometries. Simulate ligand exchange barriers using nudged elastic band (NEB) methods. Compare with crystallographic data (CCDC entries). For biological relevance, incorporate solvent models (e.g., COSMO) and simulate interactions with biomolecules (e.g., ATP-binding proteins) using molecular docking .

Guidelines for Addressing Data Contradictions

  • Reproducibility : Document experimental conditions rigorously (e.g., O₂ levels, buffer composition) to enable replication .
  • Error Analysis : Quantify uncertainties in stability constants via error-propagation methods (e.g., Monte Carlo simulations) .
  • Interdisciplinary Validation : Combine spectroscopic, electrochemical, and computational data to triangulate conclusions .

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